molecular formula C18H16N6O3 B6041133 4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B6041133
M. Wt: 364.4 g/mol
InChI Key: PDVWOAUOABDXQK-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves its interaction with specific cellular targets. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis in cancer cells. It has also been demonstrated to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of specific enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been demonstrated to have antimicrobial properties by disrupting the cell membranes of bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several advantages and limitations for lab experiments. Its ability to inhibit the growth of cancer cells and its antimicrobial properties make it a potential candidate for further research in these fields. However, its limited solubility in water and its potential toxicity at high concentrations are some of the limitations that need to be considered in lab experiments.

Future Directions

There are several future directions for research on 4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One potential direction is to investigate its potential use as a food preservative due to its antimicrobial properties. Another direction is to explore its potential use as a ligand for metal ions and to investigate the properties of the resulting complexes. Furthermore, its potential use as an anticancer agent and its mechanism of action could be further studied to develop more effective cancer treatments.

Synthesis Methods

The synthesis method of 4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent and requires specific conditions to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been studied for its potential applications in various fields. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties and its potential use as a food preservative. Furthermore, it has been explored as a potential ligand for metal ions and its ability to form complexes with metal ions has been investigated.

properties

IUPAC Name

2,6-dimethoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c1-26-13-7-10(8-14(27-2)16(13)25)9-19-23-18-21-17-15(22-24-18)11-5-3-4-6-12(11)20-17/h3-9,25H,1-2H3,(H2,20,21,23,24)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVWOAUOABDXQK-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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